molecular formula C19H12O5 B11700691 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

Cat. No.: B11700691
M. Wt: 320.3 g/mol
InChI Key: DIRMOOMFSYOMPX-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is a synthetic coumarin-benzofuran hybrid compound. Its structure comprises a 4-methyl-2-oxo-2H-chromene (coumarin) core esterified with a 1-benzofuran-2-carboxylate moiety.

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H12O5/c1-11-8-18(20)24-16-10-13(6-7-14(11)16)22-19(21)17-9-12-4-2-3-5-15(12)23-17/h2-10H,1H3

InChI Key

DIRMOOMFSYOMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can be achieved through a multi-step process. One common method involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired aryl sulfonyl esters, which can then be further functionalized to obtain the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes can be applied. This typically involves optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be explored for therapeutic applications.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is not fully elucidated. based on its structural features, it may interact with specific molecular targets such as enzymes or receptors. The coumarin moiety is known to inhibit certain enzymes, while the benzofuran structure may contribute to binding affinity and specificity. Further research is needed to fully understand the pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related coumarin derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate ~C₁₉H₁₂O₆* - 4-methyl (chromene)
- 1-benzofuran-2-carboxylate
~336.3* Moderate lipophilicity due to methyl and benzofuran groups; potential for π-π stacking interactions.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C₃₄H₂₉F₃O₇ - 7-trifluoromethyl (chromene)
- Heptyloxy benzoate
654.6 High lipophilicity (heptyloxy chain); electron-withdrawing CF₃ group enhances stability.
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate C₂₄H₂₁NO₇ - 7-methoxy (benzofuran)
- Morpholine carboxylate
435.4 Polar morpholine group improves solubility; methoxy enhances electronic donation.

*Estimated based on structural analogs; exact values require experimental confirmation.

Key Observations:

The morpholine carboxylate in the third compound introduces polarity, enhancing aqueous solubility, which is absent in the target compound’s benzofuran ester .

Synthetic Methods :

  • All three compounds likely employ DCC/DMAP-mediated esterification (as evidenced in ), but differ in precursor selection. For example, the heptyloxy chain in the second compound requires additional alkoxylation steps.

Physicochemical Properties :

  • The heptyloxy chain in the second compound significantly increases molecular weight (654.6 vs. ~336.3) and lipophilicity, favoring membrane permeability but reducing solubility .
  • The morpholine group in the third compound balances hydrophilicity and molecular weight (435.4), making it more suitable for biological applications requiring moderate solubility .

Crystallographic and Conformational Insights

Structural studies using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) reveal:

  • Chromene-Benzofuran Orientation : The dihedral angle between the chromene and benzofuran rings in the target compound likely differs from analogs due to steric and electronic effects of substituents.
  • Intermolecular Interactions : The absence of long alkyl chains (e.g., heptyloxy) in the target compound may reduce van der Waals interactions in crystal packing compared to the second compound .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps in synthesizing 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate, and how can purity be verified? A: The synthesis typically involves coupling 4-methyl-2-oxo-2H-chromen-7-ol with 1-benzofuran-2-carbonyl chloride under reflux in anhydrous conditions (e.g., using DCM as a solvent). Key steps include monitoring reaction progress via TLC and purifying via column chromatography. Purity verification requires combined methods:

  • HPLC : To assess homogeneity.
  • 1H NMR : Confirm structural integrity by identifying characteristic peaks (e.g., coumarin C=O at δ ~160 ppm, benzofuran aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~352.3 g/mol).

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous confirmation of the planar coumarin core and dihedral angles between the coumarin and benzofuran moieties. Use SHELXL for refinement, focusing on:

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O⋯H-O) stabilizing the crystal lattice .
  • Displacement Parameters : Anisotropic refinement to validate atomic positions .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility .

Methodological Challenges in Spectral Interpretation

Q: How to address overlapping signals in the 1H NMR spectrum of this compound? A: Overlapping aromatic proton signals (δ 6.5–8.5 ppm) can be resolved using:

  • 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., coupling between H-3 of coumarin and adjacent substituents) .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism).
  • Deuterated Solvent Optimization : Use DMSO-d6 instead of CDCl3 to shift exchangeable protons (e.g., hydroxyl groups) .

Data Contradictions in Crystallographic Studies

Q: How to reconcile discrepancies between calculated and observed unit cell parameters in SC-XRD? A: Discrepancies may arise from crystal twinning or absorption effects. Mitigation strategies include:

  • Multi-Scan Absorption Corrections : Apply SADABS or TWINABS in SHELXL .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry elements .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Pharmacological Evaluation and SAR

Q: What experimental designs are effective for assessing this compound’s anti-inflammatory activity? A: Use in vitro and in vivo models:

  • In Vitro COX-2 Inhibition Assay : Compare IC50 values to Celecoxib (positive control) .
  • Carrageenan-Induced Paw Edema (Rat Model) : Measure edema reduction at 3–5 hours post-dose; ensure dose optimization (e.g., 50–200 mg/kg) .
  • SAR Insights : Modify substituents on the coumarin or benzofuran rings (e.g., electron-withdrawing groups on benzofuran enhance activity) .

Stability and Degradation Analysis

Q: How to evaluate hydrolytic stability of the ester linkage under physiological conditions? A: Conduct accelerated stability studies:

  • pH-Varied Hydrolysis : Monitor degradation via HPLC in buffers (pH 1.2, 4.5, 7.4) at 37°C.
  • Kinetic Modeling : Calculate half-life (t1/2) using first-order kinetics.
  • Mass Spectrometry : Identify degradation products (e.g., free coumarin and benzofuran acid) .

Computational Modeling for Reactivity Prediction

Q: Which computational methods predict the compound’s reactivity in nucleophilic environments? A: Use density functional theory (DFT) with Gaussian or ORCA:

  • Fukui Indices : Identify electrophilic/nucleophilic sites (e.g., carbonyl carbons) .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict reaction sites.
  • Docking Studies : Simulate binding to biological targets (e.g., COX-2 active site) using AutoDock Vina .

Addressing Synthetic Byproducts

Q: How to isolate and characterize minor byproducts formed during synthesis? A: Employ advanced chromatographic and spectroscopic techniques:

  • Preparative HPLC : Separate byproducts using gradient elution (e.g., water:acetonitrile).
  • LC-MS/MS : Fragment ions to deduce structural deviations (e.g., incomplete esterification).
  • X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms if crystallization issues arise .

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